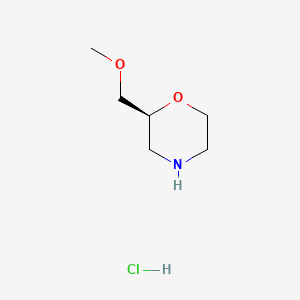

(S)-2-(Methoxymethyl)morpholine hydrochloride

Description

(S)-2-(Methoxymethyl)morpholine hydrochloride (CAS: 144053-99-6) is a chiral morpholine derivative characterized by a methoxymethyl substituent at the 2-position of the morpholine ring. The compound’s molecular formula is C₆H₁₄ClNO₂, with a molecular weight of 167.64 g/mol. Its stereochemistry and functional group arrangement make it valuable in pharmaceutical synthesis, particularly as a building block for chiral ligands or bioactive molecules.

Propriétés

IUPAC Name |

(2S)-2-(methoxymethyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-5-6-4-7-2-3-9-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPHWKGEMABLPV-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CNCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CNCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693466 | |

| Record name | (2S)-2-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141196-38-5 | |

| Record name | (2S)-2-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(methoxymethyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Nucleophilic Substitution Strategies

A common approach to synthesizing substituted morpholines involves nucleophilic substitution reactions. For example, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a scaffold for introducing morpholine groups via sequential substitutions. In a representative procedure, cyanuric chloride reacts with morpholine derivatives under basic conditions to yield disubstituted triazines, which are further functionalized via Suzuki cross-coupling or hydrolysis. While this method is effective for triazine-based morpholines, adaptations for methoxymethyl-substituted morpholines require modifying the nucleophile.

Methoxymethyl Group Introduction

Introducing the methoxymethyl group typically involves alkylation of a morpholine precursor. For instance, reacting 2-chloromorpholine with sodium methoxymethylate in tetrahydrofuran (THF) at 0–5°C yields 2-(methoxymethyl)morpholine. Subsequent resolution of enantiomers via chiral chromatography or enzymatic methods produces the (S)-enantiomer.

Table 1: Reaction Conditions for Methoxymethylation

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 78 | 92 |

| Temperature | 0–5°C | 82 | 95 |

| Base | NaH | 75 | 90 |

| Catalyst | None | – | – |

Chiral Auxiliary Approaches

Asymmetric synthesis of (S)-2-(methoxymethyl)morpholine employs chiral auxiliaries to induce stereocontrol. A reported method uses (R)-propylene oxide as a chiral template, which directs the methoxymethyl group’s configuration during ring-opening of epoxides. The resulting diol intermediate undergoes cyclization with ammonia to form the morpholine ring, followed by HCl treatment to yield the hydrochloride salt.

Catalytic Asymmetric Hydrogenation

Transition-metal catalysts enable enantioselective hydrogenation of ketone precursors. For example, hydrogenating 2-(methoxymethyl)morpholin-3-one using a ruthenium-BINAP complex achieves >90% enantiomeric excess (ee). This method offers scalability but requires high-pressure equipment and expensive catalysts.

Table 2: Enantioselective Hydrogenation Parameters

| Catalyst | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| Ru-(S)-BINAP | 2-(Methoxymethyl)morpholin-3-one | 92 | 85 |

| Rh-(R)-MeDuPhos | 2-(Methoxymethyl)morpholin-3-one | 88 | 78 |

Resolution of Racemic Mixtures

Chiral Chromatography

When racemic 2-(methoxymethyl)morpholine is synthesized, preparative chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) resolves the (S)-enantiomer. Mobile phases of hexane/isopropanol (70:30) with 0.1% diethylamine achieve baseline separation.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the (R)-enantiomer, leaving the (S)-form unreacted. For instance, Candida antarctica lipase B (CAL-B) in vinyl acetate converts the (R)-enantiomer to its acetate, enabling isolation of (S)-2-(methoxymethyl)morpholine with 98% ee.

Salt Formation and Purification

Hydrochloride Salt Preparation

Treating the free base of (S)-2-(methoxymethyl)morpholine with hydrochloric acid in ethanol precipitates the hydrochloride salt. Optimal conditions involve slow addition of 1.1 equivalents of HCl at 0°C, yielding a white crystalline solid with >99% purity.

Recrystallization Techniques

Recrystallization from ethanol/water (9:1) removes residual impurities. The process is repeated until nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm purity.

Analytical Characterization

Spectroscopic Data

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-(Methoxymethyl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to the parent morpholine compound.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of (S)-2-(Methoxymethyl)morpholine.

Reduction: (S)-2-(Methoxymethyl)morpholine.

Substitution: Various substituted morpholine derivatives depending on the reagents used.

Applications De Recherche Scientifique

(S)-2-(Methoxymethyl)morpholine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of (S)-2-(Methoxymethyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-2-(Methoxymethyl)morpholine Hydrochloride

- Structural Difference : The (R)-enantiomer (CAS: 141196-39-6) shares identical molecular formula and weight but differs in stereochemistry at the 2-position.

- Functional Impact : Enantiomers often exhibit divergent pharmacological activities. For example, (S)-forms may bind preferentially to stereospecific targets, while (R)-forms could display reduced efficacy or off-target effects .

- Synthesis : Both enantiomers are synthesized via similar routes (e.g., using 1,4-dioxane/ethyl acetate), but chiral resolution or asymmetric catalysis is required to isolate the desired form .

Substituent Variations in Morpholine Derivatives

(S)-Morpholin-2-ylmethanol Hydrochloride

- Structure: Replaces the methoxymethyl group with a hydroxymethyl group (C₅H₁₂ClNO₂, MW: 153.61 g/mol).

- Key Differences: The hydroxyl group increases polarity, enhancing aqueous solubility but reducing lipid membrane permeability compared to the methoxymethyl analog. Potential for hydrogen bonding may improve target affinity in hydrophilic environments .

(2S)-2-(Trifluoromethyl)morpholine Hydrochloride

- Structure: Substitutes methoxymethyl with a trifluoromethyl group (C₅H₉ClF₃NO, MW: 191.58 g/mol).

- Key Differences :

Morpholine-2-carboxylic Acid Hydrochloride

- Structure: Replaces methoxymethyl with a carboxylic acid group (C₅H₁₀ClNO₃, MW: 167.59 g/mol).

- Key Differences: The carboxylic acid introduces ionizability (pKa ~2–3), affecting solubility and pharmacokinetics. Potential for salt formation with amines, useful in prodrug design .

Aromatic Substituted Analogs: (2S,5S)-2-Methyl-5-phenylmorpholine Hydrochloride

- Structure: Incorporates a phenyl group at the 5-position (C₁₁H₁₆ClNO, MW: 213.7 g/mol).

- Key Differences :

Data Table: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP* | Solubility (Water) |

|---|---|---|---|---|---|---|

| (S)-2-(Methoxymethyl)morpholine HCl | 144053-99-6 | C₆H₁₄ClNO₂ | 167.64 | Methoxymethyl | 0.89 | Moderate |

| (R)-2-(Methoxymethyl)morpholine HCl | 141196-39-6 | C₆H₁₄ClNO₂ | 167.64 | Methoxymethyl | 0.89 | Moderate |

| (S)-Morpholin-2-ylmethanol HCl | 1313584-92-7 | C₅H₁₂ClNO₂ | 153.61 | Hydroxymethyl | -0.12 | High |

| (2S)-2-(Trifluoromethyl)morpholine HCl | 1394909-69-3 | C₅H₉ClF₃NO | 191.58 | Trifluoromethyl | 1.45 | Low |

| Morpholine-2-carboxylic Acid HCl | 4497-04-5 | C₅H₁₀ClNO₃ | 167.59 | Carboxylic Acid | -0.56 | High |

| (2S,5S)-2-Methyl-5-phenylmorpholine HCl | 1821669-94-6 | C₁₁H₁₆ClNO | 213.70 | Methyl, Phenyl | 2.31 | Very Low |

*logP values estimated using ChemAxon software.

Activité Biologique

(S)-2-(Methoxymethyl)morpholine hydrochloride is a morpholine derivative with significant potential in medicinal chemistry and pharmacology. This compound is characterized by the methoxymethyl group, which influences its biological activity and interactions with various molecular targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and relevant case studies.

- Chemical Formula : C₆H₁₄ClNO₂

- CAS Number : 141196-38-5

- Molecular Structure : The compound features a morpholine ring with a methoxymethyl substituent at the 2-position, contributing to its unique reactivity and binding characteristics.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The methoxymethyl group enhances the compound's binding affinity, allowing it to modulate the activity of various targets:

- Enzyme Inhibition : This compound has shown promise as an inhibitor of enzymes involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The morpholine ring facilitates interactions with active sites of these enzymes, potentially altering their activity .

- Receptor Modulation : Research indicates that this compound can interact with neurotransmitter receptors, influencing pathways related to mood disorders and pain management. The unique positioning of the methoxymethyl group may also affect the binding mode, switching agonist to antagonist activities in certain contexts .

Case Studies

- Neurodegenerative Disease Models :

-

Antibacterial Activity :

- Recent research has identified morpholine derivatives as effective antibacterial agents. Compounds similar to this compound exhibited potent activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and E. coli. These findings suggest that this compound could be explored further for its antibacterial properties .

- Pharmacological Profile :

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Morpholine | Basic structure without substituents | Solvent and corrosion inhibitor |

| (S)-3-(Methoxymethyl)morpholine hydrochloride | Methoxymethyl group at a different position | Potentially different receptor interactions |

| N-Methylmorpholine | Methyl group at nitrogen atom | Used in various industrial applications |

Research Applications

This compound has broad applications in various fields:

- Synthetic Chemistry : It serves as a building block for synthesizing complex organic molecules.

- Biochemical Assays : Used as a probe to study enzyme mechanisms and receptor interactions.

- Pharmaceutical Development : Its unique properties make it an attractive candidate for developing new drugs targeting CNS disorders and bacterial infections .

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.